3,5-Difluoro-4-hydroxycinnamic acid is a derivative of hydroxycinnamic acid characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenolic ring, and a hydroxyl group at the 4 position. This compound is notable for its potential biological activities, including antioxidant and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various chemical methods, often involving starting materials that are readily available in organic chemistry. It is also derived from natural sources as part of the broader family of hydroxycinnamic acids, which are prevalent in many plants.
3,5-Difluoro-4-hydroxycinnamic acid belongs to the class of organic compounds known as phenolic acids. These compounds are characterized by a phenolic hydroxyl group attached to an aromatic ring that is conjugated with an alkene or aliphatic chain. This specific compound can be classified further based on its structural features into disubstituted hydroxycinnamic acids.
The synthesis of 3,5-difluoro-4-hydroxycinnamic acid typically involves several key steps:
The synthesis process may include techniques such as thin-layer chromatography for monitoring reaction progress and nuclear magnetic resonance spectroscopy for confirming product structure. For example, the synthesis described by Mustafa et al. includes using various solvents and conditions to optimize yields and purity .
3,5-Difluoro-4-hydroxycinnamic acid has a molecular formula of CHFO and a molecular weight of approximately 204.15 g/mol. Its structure features:
The compound exhibits specific spectral characteristics that can be analyzed via Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm its structure. For instance, characteristic absorption bands in infrared spectra can indicate the presence of hydroxyl and carbonyl functional groups .
3,5-Difluoro-4-hydroxycinnamic acid participates in various chemical reactions typical of phenolic compounds:
The reactivity profile is influenced by the electron-withdrawing effects of the fluorine substituents, which enhance electrophilicity and alter reaction pathways compared to unsubstituted analogs .
The biological activities attributed to 3,5-difluoro-4-hydroxycinnamic acid are primarily linked to its ability to act as an antioxidant. The mechanism involves:
Studies indicate that this compound exhibits significant inhibitory activity against aldose reductase compared to traditional inhibitors, suggesting potential therapeutic applications in managing diabetes-related complications .
3,5-Difluoro-4-hydroxycinnamic acid has several potential applications in scientific research:
3,5-Difluoro-4-hydroxycinnamic acid (DFHCA) is biosynthesized through targeted engineering of microbial hosts, primarily leveraging the endogenous shikimate pathway. In Escherichia coli and Saccharomyces cerevisiae, heterologous expression of tyrosine ammonia-lyase (TAL) enzymes enables the direct deamination of L-tyrosine to form the DFHCA precursor, 4-hydroxycinnamic acid. The Rhodobacter sphaeroides TAL enzyme is particularly efficient, exhibiting a kcat/Km value of 1.4 × 10⁴ M⁻¹s⁻¹ for L-tyrosine [6]. To enhance flux toward L-tyrosine, key shikimate pathway enzymes are genetically optimized:
Recent advances involve modular pathway assembly, where Pseudomonas putida strains engineered with fluorinated phenylalanine pathways achieve 22% molar yield of DFHCA from glucose. This approach combines TAL expression with fluorination modules, though fluorine incorporation remains a bottleneck [6].
Table 1: Microbial Hosts for DFHCA Bioproduction
Host Organism | Genetic Modifications | Precursor | Yield (g/L) |
---|---|---|---|
E. coli BL21 | TAL (R. sphaeroides), aroGfbr, tktA↑ | L-Tyrosine | 1.8 |
S. cerevisiae | TAL (S. griseus), PEP pathway↑ | Glucose | 0.9 |
P. putida KT2440 | Fluorination module + TAL | 3,5-Difluoro-L-tyrosine | 0.5 |
Chemoenzymatic routes address challenges in regioselective fluorination. A key strategy employs baker's yeast-mediated reduction (Saccharomyces cerevisiae) under acidic conditions (pH 4.0) to generate chiral intermediates. For example, ethyl (2R,3S)-2-fluoro-3-hydroxy-3-(4-hydroxyphenyl)propanoate is synthesized via asymmetric reduction, achieving >95% enantiomeric excess (ee) [3]. This intermediate undergoes dehydrogenation-fluorination cascades using Candida parapsilosis carbonyl reductases to install the 3,5-difluoro motif [8].
Fluorination is optimized via:
Table 2: Chemoenzymatic Fluorination Agents and Performance
Fluorination Agent | Catalyst/Enzyme | Regioselectivity | Yield |
---|---|---|---|
Selectafluor® | C. parapsilopsis reductase | 3,5-Difluoro > 85% | 78% |
NFSI | TyrBF130A | 3,5-Difluoro: 89% | 82% |
F-TEDA-BF₄ | Lipase B (CAL-B) | 3-Fluoro: 70% | 65% |
Solid-phase synthesis enables precise fluorination while adhering to green chemistry principles. Fmoc-protected 3,5-difluoro-4-hydroxybenzaldehyde is anchored to Wang resin via a photolabile linker, allowing iterative fluorination and chain elongation [4]. Key innovations include:
Solvent systems are optimized for sustainability:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3